cis-J-113863

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

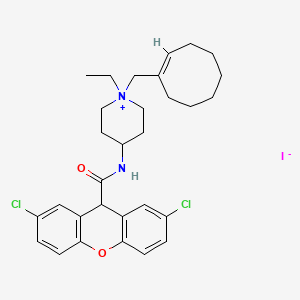

IUPAC Name |

2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36Cl2N2O2.HI/c1-2-34(20-21-8-6-4-3-5-7-9-21)16-14-24(15-17-34)33-30(35)29-25-18-22(31)10-12-27(25)36-28-13-11-23(32)19-26(28)29;/h8,10-13,18-19,24,29H,2-7,9,14-17,20H2,1H3;1H/b21-8+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAFBMYSXIGAOX-LQGGPMKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)CC5=CCCCCCC5.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)C/C/5=C/CCCCCC5.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37Cl2IN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202796-41-6, 202796-42-7, 301648-08-8 |

Source

|

| Record name | J-113863, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202796416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | J-113863, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202796427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UCB 35625 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301648088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | J-113863, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H942HGF14D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | J-113863, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD099HOT7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the CCR1 Binding Affinity of cis-J-113863

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding characteristics of cis-J-113863, a potent antagonist of the C-C chemokine receptor 1 (CCR1). The information herein is curated to support research and development efforts targeting CCR1, a key mediator in inflammatory responses.

Core Data Presentation: this compound Binding Affinity

The binding affinity of this compound for CCR1 has been determined through competitive binding assays, which measure the concentration of the compound required to inhibit the binding of a radiolabeled ligand by 50% (IC50). The reported IC50 values demonstrate high affinity for both human and murine CCR1.

| Compound | Target | Species | Assay Type | IC50 (nM) | Reference |

| This compound | CCR1 | Human | Radioligand Binding | 0.9 | [1][2][3] |

| This compound | CCR1 | Mouse | Radioligand Binding | 5.8 | [1][2][3] |

Note: J-113863 is the common name for the molecule, with the active antagonist being the cis-isomer as specified.[3]

Experimental Protocols: Radioligand Competition Binding Assay

The following is a representative protocol for determining the CCR1 binding affinity of a test compound like this compound using a radioligand competition binding assay. This method is based on standard practices for GPCR antagonist profiling.[4][5][6]

Objective: To determine the IC50 value of this compound for the CCR1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from a stable cell line overexpressing the human or mouse CCR1 receptor (e.g., HEK293 or CHO cells).[5]

-

Radioligand: [¹²⁵I]-MIP-1α (also known as [¹²⁵I]-CCL3), a high-affinity radiolabeled CCR1 ligand.[4][5]

-

Test Compound: this compound.

-

Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4.[5]

-

Non-specific Binding Control: A high concentration of an unlabeled CCR1 ligand (e.g., 1 µM MIP-1α).[5]

-

Instrumentation: 96-well plates, scintillation fluid, and a scintillation counter.

Procedure:

-

Compound Dilution: Prepare serial dilutions of this compound.

-

Assay Plate Preparation: In a 96-well plate, add the assay buffer, cell membranes, and the radioligand at a concentration close to its dissociation constant (Kd).

-

Competition: Add the serially diluted this compound to the respective wells. For determining non-specific binding, add a high concentration of the unlabeled CCR1 ligand to a set of wells.

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[5]

-

Separation of Bound and Free Ligand: Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.[5]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

-

The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Mandatory Visualizations

CCR1 Signaling Pathway

Caption: A diagram illustrating the CCR1 signaling cascade upon ligand binding.

Experimental Workflow for CCR1 Binding Assay

Caption: A flowchart of the experimental workflow for a CCR1 binding assay.

References

Unveiling the Selectivity Profile of cis-J-113863: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the selectivity profile of cis-J-113863, a potent and selective antagonist of chemokine receptors. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's binding affinities, functional activities, and the underlying experimental methodologies.

Core Data Summary

This compound, also known as J-113863, has been extensively characterized as a high-affinity antagonist for C-C chemokine receptor 1 (CCR1) and C-C chemokine receptor 3 (CCR3). The compound exhibits significantly lower activity at other chemokine receptors, highlighting its selective nature. The following tables summarize the quantitative data on the binding and functional activity of this compound across various chemokine receptors.

Table 1: Antagonist Activity of this compound at CCR1 and CCR3

| Receptor | Species | Assay Type | Ligand | IC50 (nM) | Reference |

| CCR1 | Human | Radioligand Binding | MIP-1α | 0.9 | [1][2] |

| CCR1 | Mouse | Radioligand Binding | MIP-1α | 5.8 | [1][2] |

| CCR3 | Human | Functional (Eosinophil Shape Change) | Eotaxin | - | [3] |

| CCR3 | Human | Functional (Chemotaxis) | Eotaxin | 93.7 | [3] |

| CCR3 | Mouse | Radioligand Binding | - | 460 | [1] |

Table 2: Activity of this compound at Other Chemokine Receptors

| Receptor | Species | Assay Type | Ligand | Activity | IC50 (µM) | Reference |

| CCR2 | Human | Radioligand Binding | CCL2 | Low-affinity binding | In the micromolar range | [4] |

| CCR5 | Human | Radioligand Binding | CCL4 | Low-affinity binding | In the micromolar range | [4] |

| CCR2 | Human | Functional (Chemotaxis) | - | Agonist | - | [4] |

| CCR5 | Human | Functional (Chemotaxis) | CCL4 | Antagonist | - | [4] |

| CCR4 | - | - | - | Inactive | - | [1] |

Signaling Pathways and Mechanism of Action

This compound primarily exerts its antagonist effects by competitively binding to CCR1 and CCR3, thereby inhibiting the downstream signaling cascades initiated by their cognate chemokines. At CCR1 and CCR3, this blockade prevents G-protein activation and subsequent cellular responses like chemotaxis. Interestingly, at CCR2 and CCR5, this compound displays biased agonism. It can activate G-protein signaling to some extent but shows differential effects on β-arrestin recruitment and chemotaxis, acting as an agonist at CCR2 for migration while antagonizing chemokine-induced migration at CCR5.[4]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay (for CCR1 and CCR3)

This assay quantifies the affinity of this compound for its target receptors by measuring its ability to displace a radiolabeled ligand.

Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. J 113863 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]

- 3. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Partial Agonist and Biased Signaling Properties of the Synthetic Enantiomers J113863/UCB35625 at Chemokine Receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to cis-J-113863: A Potent Dual Antagonist of CCR1 and CCR3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of cis-J-113863, a potent antagonist of the C-C chemokine receptors CCR1 and CCR3. This document is intended to serve as a valuable resource for researchers in immunology, inflammation, and drug discovery.

Chemical Structure and Properties

This compound, with the systematic name 1,4-cis-1-(1-Cycloocten-1-ylmethyl)-4-[[(2,7-dichloro-9H-xanthen-9-yl)carbonyl]amino]-1-ethylpiperidinium iodide, is a small molecule inhibitor with a well-defined chemical structure. Its key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1,4-cis-1-(1-Cycloocten-1-ylmethyl)-4-[[(2,7-dichloro-9H-xanthen-9-yl)carbonyl]amino]-1-ethylpiperidinium iodide | [1][2] |

| Synonyms | J 113863, UCB35625 (for the trans-isomer) | |

| CAS Number | 202796-41-6 | |

| Molecular Formula | C₃₀H₃₇Cl₂IN₂O₂ | |

| Molecular Weight | 655.44 g/mol | |

| Appearance | White to beige powder | |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble in DMSO (to 100 mM) and ethanol (B145695) (to 50 mM). | |

| Storage | Store at +4°C. | |

| SMILES | CC[N@@+]1(C/C2=C/CCCCCC2)CC--INVALID-LINK--CC1.[I-] | |

| InChI Key | FOAFBMYSXIGAOX-KEKKVSGZSA-N |

Biological Activity and Mechanism of Action

This compound is a potent and selective antagonist of two key chemokine receptors involved in inflammatory responses: CCR1 and CCR3. Chemokine receptors are G protein-coupled receptors (GPCRs) that mediate the migration of immune cells to sites of inflammation. By blocking the binding of their cognate chemokines, this compound can effectively inhibit the recruitment of leukocytes, thereby attenuating the inflammatory cascade.

Potency and Selectivity

The inhibitory activity of this compound has been quantified through various in vitro assays, demonstrating its high affinity for both human and mouse CCR1, as well as human CCR3.

| Target | Species | IC₅₀ (nM) | Reference |

| CCR1 | Human | 0.9 | [1] |

| Mouse | 5.8 | [1] | |

| CCR3 | Human | 0.58 | [1] |

| Mouse | 460 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the receptor's activity.

Notably, this compound exhibits high selectivity for CCR1 and CCR3 over other chemokine receptors such as CCR2 and CCR5. This selectivity is crucial for minimizing off-target effects and developing targeted therapeutic strategies.

Signaling Pathways

Upon binding of their respective chemokine ligands (e.g., CCL3/MIP-1α for CCR1; CCL11/Eotaxin for CCR3), CCR1 and CCR3 initiate a cascade of intracellular signaling events. These pathways are primarily mediated by the activation of heterotrimeric G proteins, leading to downstream effects such as calcium mobilization, activation of protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) cascade. These events ultimately culminate in cellular responses like chemotaxis, degranulation, and changes in gene expression.

This compound acts as a competitive antagonist, blocking the initial step of this cascade by preventing chemokine binding to the receptor. This inhibitory action is depicted in the following signaling pathway diagrams.

Caption: CCR1 Signaling Pathway and Inhibition by this compound.

Caption: CCR3 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and application of this compound in a research setting. The following sections provide representative protocols for the synthesis and key biological assays.

Synthesis of this compound

The original design, synthesis, and discovery of J-113863 were reported by Naya et al. in the Journal of Medicinal Chemistry in 2001. For a detailed, step-by-step synthesis protocol, researchers are directed to this primary literature source:

-

Naya, A., et al. (2001). Design, Synthesis, and Discovery of a Novel CCR1 Antagonist. Journal of Medicinal Chemistry, 44(9), 1429–1435.

Chemotaxis Assay

This protocol describes a common method for assessing the ability of this compound to block the migration of a human monocytic cell line (e.g., THP-1) towards a CCR1 chemoattractant (e.g., CCL3/MIP-1α).

Caption: Experimental Workflow for Chemotaxis Assay.

Materials:

-

Human monocytic cell line (e.g., THP-1)

-

RPMI 1640 medium with 0.5% BSA (assay medium)

-

Chemoattractant (e.g., recombinant human CCL3/MIP-1α)

-

This compound

-

DMSO (for stock solution)

-

24-well plate with 5 µm pore size Transwell® inserts

-

Fluorescent dye (e.g., Calcein-AM) or staining solution (e.g., Giemsa)

-

Microplate reader or microscope

Procedure:

-

Cell Preparation: Culture THP-1 cells in appropriate medium. On the day of the assay, harvest cells, wash once with assay medium, and resuspend to a concentration of 2 x 10⁶ cells/mL in assay medium.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in assay medium to achieve the desired final concentrations.

-

Pre-incubation: In a separate plate, mix the cell suspension with the diluted this compound or vehicle control (DMSO) and incubate for 30 minutes at 37°C.

-

Assay Setup: To the lower wells of the 24-well plate, add 600 µL of assay medium containing the chemoattractant at its optimal concentration. Carefully place the Transwell® inserts into the wells. Add 100 µL of the pre-incubated cell suspension to the top of each insert.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.

-

Quantification:

-

Fluorescence Method: Remove the inserts. Add a cell lysis buffer containing a fluorescent dye to the lower wells and measure fluorescence with a microplate reader.

-

Microscopy Method: Remove the inserts and wipe the non-migrated cells from the top surface. Fix and stain the migrated cells on the bottom of the insert. Count the number of migrated cells in several fields of view under a microscope.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Calcium Flux Assay

This protocol describes a method to measure changes in intracellular calcium concentration in response to chemokine stimulation and its inhibition by this compound, using a fluorescent calcium indicator.

Materials:

-

Cells expressing CCR1 or CCR3 (e.g., transfected HEK293 cells or primary leukocytes)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM)

-

Pluronic F-127

-

Chemoattractant (e.g., CCL3 or CCL11)

-

This compound

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and culture overnight to allow for adherence (if applicable).

-

Dye Loading: Prepare a loading buffer containing the fluorescent calcium indicator and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C, protected from light.

-

Cell Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.

-

Compound Addition: Add the desired concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes.

-

Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for 10-20 seconds. Inject the chemoattractant into the wells and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).

-

Data Analysis: The change in intracellular calcium is measured as the peak fluorescence intensity minus the baseline fluorescence. Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Conclusion

This compound is a valuable research tool for investigating the roles of CCR1 and CCR3 in various physiological and pathological processes. Its high potency and selectivity make it a suitable probe for dissecting the contributions of these receptors in inflammatory diseases, with potential applications in drug development. The experimental protocols and pathway information provided in this guide are intended to facilitate the effective use of this compound in a laboratory setting.

References

An In-depth Technical Guide to the Discovery and Synthesis of cis-J-113863: A Potent Chemokine Receptor Antagonist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-J-113863, a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). Initially identified as a high-affinity antagonist for both CCR1 and CCR3, further studies have revealed its complex pharmacology, including biased agonism at CCR2 and CCR5. This document details the discovery, biological activity, and a proposed synthesis of this compound. It includes a compilation of its binding and functional parameters, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of chemokine receptor modulation.

Introduction

Chemokine receptors, a class of G protein-coupled receptors (GPCRs), play a pivotal role in mediating the migration of leukocytes to sites of inflammation. Among these, C-C chemokine receptor 1 (CCR1) is a key player in the recruitment of monocytes, macrophages, and other immune cells, making it an attractive therapeutic target for a variety of inflammatory and autoimmune diseases. This compound has emerged as a significant small molecule antagonist of CCR1, demonstrating high potency and selectivity. This guide delves into the technical details of its discovery and synthesis, providing a foundational resource for further research and development.

Discovery and Biological Profile

This compound, with the chemical name 1,4-cis-1-(1-Cycloocten-1-ylmethyl)-4-[[(2,7-dichloro-9H-xanthen-9-yl)carbonyl]amino]-1-ethylpiperidinium iodide, was first disclosed as a potent CCR1 antagonist. Subsequent investigations have elucidated its broader pharmacological profile.

Primary Antagonist Activity

This compound is a competitive antagonist of human and mouse CCR1. It also exhibits potent antagonist activity at the human C-C chemokine receptor 3 (CCR3). However, its antagonism at mouse CCR3 is significantly weaker, highlighting a species-specific difference in its activity. The compound is reported to be inactive against CCR2, CCR4, and CCR5 in terms of classical antagonism.[1][2][3][4][5]

Biased Agonism at CCR2 and CCR5

Interestingly, while not a classical antagonist at CCR2 and CCR5, this compound and its enantiomer, UCB35625, have been shown to bind to these receptors with lower affinity. Their interaction with CCR2 and CCR5 leads to a phenomenon known as biased agonism. This means that the compound can act as an antagonist, a partial agonist, or a full agonist depending on the specific receptor, the enantiomeric form of the compound, and the particular signaling pathway being measured. For instance, this compound can induce the migration of cells expressing CCR2 but antagonizes chemokine-induced migration in cells expressing CCR5. This complex signaling profile underscores the nuanced pharmacology of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's biological activity.

Table 1: Antagonist Potency (IC50 Values)

| Receptor | Species | IC50 (nM) |

| CCR1 | Human | 0.9[2][3][4][5] |

| CCR1 | Mouse | 5.8[2][3][4][5] |

| CCR3 | Human | 0.58[2][3][4][5] |

| CCR3 | Mouse | 460[2][3][4][5] |

Synthesis of this compound

Disclaimer: The following synthesis protocol is a proposed scheme based on the chemical structure of this compound and general synthetic methodologies. The specific experimental details from the primary literature (Naya et al., J. Med. Chem. 2001, 44, 1429) were not accessible for direct inclusion.

The synthesis of this compound can be envisioned as a multi-step process involving the preparation of two key intermediates: the piperidine (B6355638) core and the xanthene acid chloride, followed by their coupling and subsequent quaternization.

Proposed Synthetic Scheme:

Step 1: Synthesis of the Piperidine Core

A plausible route to the cis-4-amino-1-ethylpiperidine intermediate would start from a suitable piperidone derivative. Stereoselective reduction of the corresponding oxime or reductive amination would yield the cis-amino piperidine. Subsequent N-ethylation would provide the desired secondary amine.

Step 2: Synthesis of the Xanthene Acid Chloride

The 2,7-dichloro-9H-xanthen-9-one can be prepared through methods such as the Friedel-Crafts acylation of a substituted diphenyl ether. Conversion of the ketone at the 9-position to a carboxylic acid, followed by treatment with a chlorinating agent like thionyl chloride, would yield the 2,7-dichloro-9H-xanthen-9-yl)carbonyl chloride.

Step 3: Amide Coupling

The synthesized piperidine core would then be coupled with the xanthene acid chloride via a standard amide bond formation reaction, likely in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Step 4: Alkylation and Quaternization

The tertiary amine resulting from the amide coupling would then be alkylated with 1-(bromomethyl)cyclooct-1-ene. This alkylation would also serve as the quaternization step, introducing the cyclooctenylmethyl group and forming the final ethylpiperidinium iodide salt.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the biological activity of this compound are provided below.

Chemotaxis Assay

This assay measures the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant.

-

Cell Line: THP-1 (human monocytic cell line) or other CCR1-expressing cells.

-

Apparatus: Boyden chamber or Transwell inserts (5 µm pore size).

-

Reagents:

-

Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA).

-

Chemoattractant: Human CCL3/MIP-1α (1-10 ng/mL).

-

This compound: Serial dilutions in assay medium.

-

Calcein-AM (for fluorescence-based quantification).

-

-

Procedure:

-

Cell Preparation: Culture THP-1 cells to log phase, harvest, and resuspend in assay medium at a concentration of 1 x 106 cells/mL.

-

Antagonist Pre-incubation: Incubate the cell suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

-

Assay Setup:

-

Add the chemoattractant (CCL3) to the lower wells of the chemotaxis chamber.

-

Place the porous membrane (Transwell insert) over the lower wells.

-

Add the pre-incubated cell suspension to the upper chamber of the inserts.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

-

Quantification:

-

Remove non-migrated cells from the top of the membrane.

-

Quantify the migrated cells in the lower chamber. This can be done by staining the migrated cells with a fluorescent dye like Calcein-AM and reading the fluorescence on a plate reader, or by manual cell counting under a microscope after fixation and staining.

-

-

Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value from the dose-response curve.

-

Calcium Mobilization Assay

This assay assesses the ability of an antagonist to block the increase in intracellular calcium levels induced by an agonist.

-

Cell Line: CHO-K1 cells stably expressing human CCR1 (CHO-K1/hCCR1) or THP-1 cells.

-

Apparatus: Fluorescence plate reader with an injector system (e.g., FLIPR).

-

Reagents:

-

Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA.

-

Calcium-sensitive dye: Fluo-4 AM or Indo-1 AM.

-

Pluronic F-127.

-

Agonist: Human CCL3/MIP-1α.

-

This compound: Serial dilutions in assay buffer.

-

-

Procedure:

-

Cell Seeding: Seed CHO-K1/hCCR1 cells into a 96-well black, clear-bottom microplate and culture overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

-

Remove the culture medium and add the loading buffer to each well.

-

Incubate the plate in the dark at 37°C for 45-60 minutes.

-

-

Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye.

-

Antagonist Pre-incubation: Add the serial dilutions of this compound to the respective wells and incubate for 15-30 minutes at room temperature.

-

Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject the CCR1 agonist (CCL3) into the wells.

-

Immediately record the fluorescence signal over time to measure the change in intracellular calcium concentration.

-

-

Data Analysis: Determine the inhibitory effect of this compound by comparing the agonist-induced calcium flux in the presence and absence of the antagonist. Calculate the IC50 value from the dose-response curve.

-

Visualizations

Signaling Pathway

The following diagram illustrates the canonical CCR1 signaling pathway leading to chemotaxis and the point of inhibition by this compound.

Caption: CCR1 Signaling Pathway and Inhibition by this compound.

Experimental Workflow

The diagram below outlines the experimental workflow for the chemotaxis assay.

Caption: Experimental Workflow for the Chemotaxis Assay.

Conclusion

This compound is a well-characterized and potent antagonist of CCR1 and CCR3, with a more intricate pharmacological profile at other chemokine receptors. Its ability to modulate leukocyte trafficking highlights its potential as a therapeutic agent for inflammatory diseases. This technical guide has provided a comprehensive summary of its discovery, biological activity, and a proposed synthetic route, along with detailed experimental protocols and visual aids to facilitate a deeper understanding of this important research compound. Further investigation into its biased signaling properties and in vivo efficacy will be crucial in fully elucidating its therapeutic potential.

References

In Vitro Pharmacological Profile of cis-J-113863: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-J-113863 is a potent and selective small-molecule antagonist of chemokine receptors, primarily targeting C-C chemokine receptor 1 (CCR1) and C-C chemokine receptor 3 (CCR3). These receptors are key mediators in the inflammatory cascade, making them attractive therapeutic targets for a range of immune-mediated diseases. This technical guide provides a comprehensive overview of the in vitro activity of this compound, detailing its binding affinity and functional effects across various chemokine receptors. The information presented herein is compiled from key peer-reviewed studies to support further research and drug development efforts.

Core Activity: Antagonism of CCR1 and CCR3

This compound demonstrates high-affinity antagonism at both human and mouse CCR1 and CCR3. Its inhibitory activity has been quantified through various in vitro assays, with the half-maximal inhibitory concentrations (IC50) summarized below.

Table 1: Inhibitory Activity (IC50) of this compound at CCR1 and CCR3

| Receptor | Species | Assay Type | IC50 (nM) | Reference(s) |

| CCR1 | Human | Chemotaxis | 0.9 | |

| CCR1 | Mouse | Chemotaxis | 5.8 | |

| CCR3 | Human | Chemotaxis | 0.58 | |

| CCR3 | Mouse | Chemotaxis | 460 |

Extended Pharmacological Profile: Activity at Other Chemokine Receptors

Beyond its primary targets, this compound and its trans-isomer, UCB35625, have been shown to interact with other chemokine receptors, notably CCR2 and CCR5, exhibiting biased agonism. This complex signaling behavior underscores the importance of comprehensive in vitro characterization.

Table 2: Activity of this compound and its Enantiomer at CCR2 and CCR5

| Receptor | Ligand | Assay Type | Activity | IC50 / EC50 (µM) | Reference(s) |

| CCR2 | This compound | Radioligand Binding | Binding | ~1-10 | |

| CCR5 | This compound | Radioligand Binding | Binding | ~1-10 | |

| CCR2 | This compound | Calcium Mobilization | Partial Agonist | - | |

| CCR5 | This compound | Calcium Mobilization | Partial Agonist | - | |

| CCR2 | This compound | Chemotaxis | Agonist | - | |

| CCR5 | This compound | Chemotaxis | Antagonist | - | |

| CCR2 | This compound | G-protein Activation (Gαi/o) | Full/Partial Agonist | - | |

| CCR5 | This compound | G-protein Activation (Gαi/o) | Full/Partial Agonist | - | |

| CCR2 | This compound | β-Arrestin 2 Recruitment | Agonist | - | |

| CCR5 | This compound | β-Arrestin 2 Recruitment | Agonist | - |

Detailed Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound to chemokine receptors.

Methodology (adapted from Corbisier et al., 2017):

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing the chemokine receptor of interest (e.g., CCR2 or CCR5) are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 units/ml penicillin, 100 µg/ml streptomycin, and a selection antibiotic (e.g., 500 µg/ml G418).

-

Cells are harvested, and crude membranes are prepared by homogenization in ice-cold sucrose (B13894) buffer (0.25 M sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4) followed by centrifugation. The resulting pellet is resuspended in the binding buffer.

-

-

Binding Reaction:

-

Membrane preparations (typically 5-20 µg of protein) are incubated in a final volume of 100 µl of binding buffer (50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% bovine serum albumin, pH 7.4).

-

A constant concentration of a suitable radioligand (e.g., 0.1 nM [¹²⁵I]CCL2 for CCR2 or [¹²⁵I]CCL4 for CCR5) is used.

-

Increasing concentrations of unlabeled this compound are added to compete for binding.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled reference ligand (e.g., 300 nM of unlabeled chemokine).

-

-

Incubation and Detection:

-

The reaction mixture is incubated for 90 minutes at 25°C.

-

The reaction is terminated by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Filters are washed with ice-cold wash buffer (10 mM HEPES, 500 mM NaCl, pH 7.4).

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

Competition binding data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

Chemotaxis Assays

Objective: To assess the ability of this compound to inhibit chemokine-induced cell migration.

Methodology (adapted from Sabroe et al., 2000 and Corbisier et al., 2017):

-

Cell Preparation:

-

A suitable cell line expressing the target chemokine receptor is used (e.g., L1.2 murine pre-B lymphoma cells stably transfected with human CCR1, CCR2, CCR3, or CCR5).

-

Cells are washed and resuspended in migration buffer (e.g., RPMI 1640 with 0.5% BSA) to a concentration of 2 x 10⁶ cells/ml.

-

-

Assay Setup:

-

A 48-well micro-chemotaxis chamber (e.g., NeuroProbe) is used with a polycarbonate filter (typically 5 µm pore size) separating the upper and lower wells.

-

The lower wells are filled with migration buffer containing the chemoattractant (e.g., 10 nM CCL3 for CCR1, 10 nM CCL2 for CCR2, 10 nM CCL11 for CCR3, or 10 nM CCL4 for CCR5).

-

The cell suspension, pre-incubated with various concentrations of this compound or vehicle control for 30 minutes at 37°C, is added to the upper wells.

-

-

Incubation and Quantification:

-

The chamber is incubated for 2-4 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

After incubation, the filter is removed, and non-migrated cells on the upper surface are scraped off.

-

The filter is fixed and stained (e.g., with Diff-Quik).

-

The number of migrated cells on the underside of the filter is quantified by microscopy.

-

-

Data Analysis:

-

The percentage of inhibition of chemotaxis is calculated relative to the migration in the presence of the chemokine alone.

-

IC50 values are determined by non-linear regression analysis.

-

Calcium Mobilization Assays

Objective: To measure the effect of this compound on chemokine-induced intracellular calcium release.

Methodology (adapted from Corbisier et al., 2017):

-

Cell Preparation:

-

HEK293 cells stably expressing the chemokine receptor and a calcium-sensitive photoprotein (e.g., apoaequorin) are used.

-

Cells are harvested and resuspended in a suitable assay buffer (e.g., DMEM/F-12).

-

-

Dye Loading:

-

Cells are incubated with the aequorin cofactor, coelenterazine (B1669285) h (5 µM), for 2 hours at room temperature in the dark.

-

-

Assay Procedure:

-

The cell suspension is dispensed into a 96-well microplate.

-

For antagonist mode, cells are pre-incubated with varying concentrations of this compound for 15 minutes.

-

For agonist mode, this compound is added directly to the cells.

-

The plate is placed in a luminometer equipped with an injection system.

-

The chemokine agonist (e.g., 2 nM CCL3 for CCR1 or 2 nM CCL11 for CCR3) is injected into the wells, and the resulting luminescence is measured for 30 seconds.

-

-

Data Analysis:

-

The luminescence signal is integrated over the measurement period.

-

For antagonist activity, the inhibition of the chemokine-induced response is calculated, and IC50 values are determined.

-

For agonist activity, the stimulation of luminescence is measured, and EC50 values are determined.

-

G-Protein Activation (BRET) Assays

Objective: To determine the effect of this compound on the activation of specific G-protein subtypes.

Methodology (adapted from Corbisier et al., 2017):

-

Cell Transfection:

-

HEK293T cells are transiently co-transfected with plasmids encoding the chemokine receptor of interest, a Gα subunit fused to Renilla luciferase (Rluc8), a Gβ subunit, and a Gγ subunit fused to Venus (a yellow fluorescent protein variant).

-

-

Assay Procedure:

-

48 hours post-transfection, cells are washed and resuspended in HBSS containing 0.1% BSA.

-

The cell suspension is distributed into a 96-well white microplate with a clear bottom.

-

The Rluc8 substrate, coelenterazine h (5 µM), is added, and the plate is incubated for 5 minutes.

-

Baseline bioluminescence resonance energy transfer (BRET) is measured.

-

This compound or a reference agonist is added, and BRET is measured again.

-

-

Data Analysis:

-

The BRET ratio is calculated as the ratio of the light emission from Venus (530 nm) to the light emission from Rluc8 (485 nm).

-

The change in BRET upon ligand addition reflects G-protein activation.

-

Dose-response curves are generated to determine EC50 values.

-

β-Arrestin 2 Recruitment Assays

Objective: To measure the recruitment of β-arrestin 2 to the chemokine receptor upon ligand binding.

Methodology (adapted from Corbisier et al., 2017):

-

Cell Transfection:

-

HEK293T cells are transiently co-transfected with plasmids encoding the chemokine receptor fused to Rluc8 and β-arrestin 2 fused to Venus.

-

-

Assay Procedure:

-

The assay is performed similarly to the G-protein activation BRET assay.

-

48 hours post-transfection, cells are washed, resuspended, and plated.

-

Coelenterazine h is added, and baseline BRET is measured.

-

This compound or a reference agonist is added, and BRET is measured kinetically.

-

-

Data Analysis:

-

The BRET ratio is calculated as described for the G-protein activation assay.

-

An increase in the BRET ratio indicates the recruitment of β-arrestin 2 to the receptor.

-

Dose-response curves are used to determine EC50 values.

-

Signaling Pathways and Experimental Workflows

Canonical Chemokine Receptor Signaling

The following diagram illustrates the canonical signaling pathway initiated by chemokine binding to its receptor, leading to G-protein activation and downstream cellular responses.

Caption: Canonical G-protein signaling pathway activated by chemokine receptors.

Biased Agonism of this compound at CCR2/CCR5

This compound exhibits biased agonism, preferentially activating certain signaling pathways over others. The diagram below illustrates this concept, where this compound can act as an agonist for G-protein activation and β-arrestin recruitment but as an antagonist for chemotaxis at CCR5.

Caption: Biased signaling of this compound at the CCR5 receptor.

Experimental Workflow for In Vitro Characterization

The following workflow outlines the key steps in the in vitro characterization of a compound like this compound.

Caption: A typical experimental workflow for in vitro compound characterization.

Conclusion

This compound is a valuable research tool for investigating the roles of CCR1 and CCR3 in inflammatory and immune responses. Its complex pharmacology, including potent antagonism at CCR1/CCR3 and biased agonism at CCR2/CCR5, highlights the necessity of a multi-faceted in vitro characterization approach. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this and related compounds.

In Vivo Efficacy of cis-J-113863: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-J-113863 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1), with demonstrated efficacy in preclinical models of autoimmune diseases. This technical guide provides an in-depth overview of the in vivo efficacy of this compound, focusing on its therapeutic effects in models of rheumatoid arthritis and multiple sclerosis. This document summarizes key quantitative data, details experimental methodologies, and illustrates the compound's mechanism of action through signaling pathway diagrams.

Mechanism of Action

This compound exerts its anti-inflammatory effects by blocking the interaction of pro-inflammatory chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES), with their receptor CCR1. This receptor is predominantly expressed on various immune cells, including monocytes, macrophages, and T cells. By inhibiting CCR1 signaling, this compound effectively hinders the recruitment of these inflammatory cells to sites of inflammation, thereby attenuating the pathological processes in autoimmune diseases.

Recent studies have further elucidated the downstream effects of CCR1 blockade by this compound. In a model of experimental autoimmune encephalomyelitis (EAE), treatment with this compound led to a significant shift in the cytokine balance from a pro-inflammatory to an anti-inflammatory state. Specifically, it was observed that the expression of pro-inflammatory cytokines such as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-6 (IL-6) was decreased, while the expression of anti-inflammatory cytokines Interleukin-10 (IL-10) and Interleukin-27 (IL-27) was increased. This modulation of cytokine profiles is a key component of the therapeutic efficacy of this compound.

Data Presentation: In Vivo Efficacy of this compound

The in vivo efficacy of this compound has been evaluated in two key animal models of autoimmune diseases: Collagen-Induced Arthritis (CIA) in mice, a model for rheumatoid arthritis, and Experimental Autoimmune Encephalomyelitis (EAE) in mice, a model for multiple sclerosis.

| Parameter | Collagen-Induced Arthritis (CIA) | Experimental Autoimmune Encephalomyelitis (EAE) |

| Animal Model | Male DBA/1 mice | Female SJL/J mice |

| Inducing Agent | Bovine type II collagen in Complete Freund's Adjuvant (CFA) | Myelin Proteolipid Protein peptide (PLP139-151) in CFA |

| Dosage | 3 and 10 mg/kg | 10 mg/kg |

| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |

| Treatment Regimen | Daily, from the day of disease onset | Daily, from day 14 to day 25 post-immunization |

| Key Efficacy Readouts | - Arthritis Score: Dose-dependent reduction in clinical score. At 10 mg/kg, the mean arthritis score was significantly lower compared to the vehicle-treated group. | - Clinical Score: Significant amelioration of disease severity. The mean clinical score was markedly reduced in the this compound-treated group compared to the control group. |

| - Paw Swelling: Dose-dependent decrease in paw thickness. | - CNS Infiltration: Reduced infiltration of inflammatory cells into the central nervous system. | |

| - Histopathology: Reduced joint inflammation, pannus formation, and bone erosion. | - Cytokine Profile: Decreased mRNA and protein expression of GM-CSF and IL-6 in brain tissue; Increased mRNA and protein expression of IL-10 and IL-27 in brain tissue. | |

| Reference | Amat et al., 2006, British Journal of Pharmacology | Ansari et al., 2022, Immunobiology |

Experimental Protocols

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

a. Induction of Arthritis: Male DBA/1 mice (8-10 weeks old) are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA). A booster immunization of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.

b. Treatment: this compound is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose). Treatment is initiated upon the first signs of arthritis (clinical score > 1) and administered daily via intraperitoneal injection at the specified doses. The vehicle control group receives an equivalent volume of the vehicle.

c. Assessment of Arthritis: The severity of arthritis is evaluated daily using a clinical scoring system: 0 = no signs of arthritis; 1 = swelling and/or redness of one joint; 2 = swelling and/or redness of more than one joint; 3 = severe swelling and redness of the entire paw; 4 = joint deformity and/or ankylosis. The maximum score per mouse is 16. Paw swelling is measured daily using a digital caliper.

d. Histological Analysis: At the end of the study, mice are euthanized, and hind paws are collected, fixed in 10% buffered formalin, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation and with Safranin O to evaluate cartilage damage.

Experimental Autoimmune Encephalomyelitis (EAE) in SJL/J Mice

a. Induction of EAE: Female SJL/J mice (8-12 weeks old) are immunized subcutaneously with an emulsion containing 100 µg of PLP139-151 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis. On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin.

b. Treatment: this compound is prepared in a suitable vehicle and administered daily via intraperitoneal injection from day 14 to day 25 post-immunization.

c. Clinical Assessment: Mice are monitored daily for clinical signs of EAE and scored as follows: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = complete hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund or dead.

d. Cytokine Analysis: At the end of the treatment period, brain and spleen tissues are collected. RNA is extracted for quantitative real-time PCR (qRT-PCR) analysis of GM-CSF, IL-6, IL-10, and IL-27 expression. Protein levels are quantified using ELISA or Western blotting.

e. Flow Cytometry: Spleen cells are isolated and stained with fluorescently labeled antibodies against CD4 and the intracellular cytokines of interest (GM-CSF, IL-6, IL-10, IL-27) to determine the frequency of cytokine-producing CD4+ T cells.

Visualizations

The Anti-Inflammatory Effects of cis-J-113863: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-J-113863 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1] CCR1 is a key mediator in the recruitment of inflammatory cells, such as monocytes and macrophages, to sites of inflammation. By blocking the interaction of CCR1 with its chemokine ligands, most notably CCL3 (MIP-1α) and CCL5 (RANTES), this compound offers a targeted approach to mitigating inflammatory responses. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, with a focus on its efficacy in preclinical models of rheumatoid arthritis and multiple sclerosis. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Mechanism of Action

This compound functions as a competitive antagonist at the CCR1 receptor. This blockade inhibits the downstream signaling pathways that are normally activated by chemokine binding, which are crucial for the chemotaxis of inflammatory cells.

Receptor Binding Affinity

This compound exhibits high affinity for both human and mouse CCR1, making it a valuable tool for preclinical research.

| Receptor Species | IC50 (nM) |

| Human CCR1 | 0.9 |

| Mouse CCR1 | 5.8 |

Preclinical Efficacy in Inflammatory Models

Collagen-Induced Arthritis (CIA)

The collagen-induced arthritis model in mice is a widely used preclinical model for rheumatoid arthritis. Treatment with this compound has been shown to significantly ameliorate the clinical and pathological features of CIA.

Quantitative Effects of this compound in a Murine CIA Model

| Parameter | Vehicle Control | This compound (10 mg/kg) |

| Mean Arthritis Score | Data requires full-text access to Amat et al., 2006 | Data requires full-text access to Amat et al., 2006 |

| Paw Thickness (mm) | Data requires full-text access to Amat et al., 2006 | Data requires full-text access to Amat et al., 2006 |

| Histological Score (Joint Damage) | Data requires full-text access to Amat et al., 2006 | Data requires full-text access to Amat et al., 2006 |

| Infiltrating Cells (Joints) | Data requires full-text access to Amat et al., 2006 | Dramatically decreased[1] |

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a well-established animal model for multiple sclerosis, characterized by central nervous system (CNS) inflammation and demyelination. This compound has demonstrated the ability to modulate the immune response in EAE, shifting the balance from a pro-inflammatory to a more anti-inflammatory state.

Modulation of Splenic CD4+ T-Cell Cytokine Profile in EAE Mice by this compound

| Cytokine-Expressing CD4+ Cell Population | EAE Control (%) | This compound Treated (%) |

| GM-CSF+ | Data requires full-text access to Ansari et al., 2022 | Decreased[2] |

| IL-6+ | Data requires full-text access to Ansari et al., 2022 | Decreased[2] |

| IL-27+ | Data requires full-text access to Ansari et al., 2022 | Increased[2] |

| IL-10+ | Data requires full-text access to Ansari et al., 2022 | Increased[2] |

Effects of this compound on T-helper Cell Subsets in the Spleen of EAE Mice

| Cell Population | EAE Control (%) | This compound Treated (%) |

| CD4+IL-9+ (Th9) | Data requires full-text access to Al-Mazroua et al., 2022 | Decreased[3] |

| CD3+IL-22+ (Th22) | Data requires full-text access to Al-Mazroua et al., 2022 | Decreased[3] |

| CD3+IFN-γ+ (Th1) | Data requires full-text access to Al-Mazroua et al., 2022 | Decreased[3] |

| CD4+IL-17A+ (Th17) | Data requires full-text access to Al-Mazroua et al., 2022 | Decreased[3] |

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

This protocol is based on the methodology described by Amat et al., 2006.

-

Induction of Arthritis:

-

Male DBA/1 mice (8-10 weeks old) are immunized at the base of the tail with an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).

-

A booster injection of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.

-

-

Treatment:

-

This compound is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Mice are treated with a daily intraperitoneal injection of this compound (e.g., 10 mg/kg) or vehicle, starting from the day of the booster injection.

-

-

Assessment of Arthritis:

-

Clinical Scoring: Arthritis severity is scored visually for each paw on a scale of 0-4, with a maximum score of 16 per mouse.

-

Paw Thickness: Paw swelling is measured using a digital caliper.

-

-

Histological Analysis:

-

At the end of the study, mice are euthanized, and hind paws are collected.

-

Paws are fixed, decalcified, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

-

Joint inflammation, pannus formation, and bone/cartilage erosion are scored.

-

-

Immunohistochemistry:

-

Joint sections are stained with antibodies against specific cell markers (e.g., F4/80 for macrophages) to quantify inflammatory cell infiltration.

-

Experimental Autoimmune Encephalomyelitis (EAE) in Mice

This protocol is based on the methodologies described by Ansari et al., 2022 and Al-Mazroua et al., 2022.

-

Induction of EAE:

-

Female SJL/J mice (8-10 weeks old) are immunized subcutaneously with an emulsion of proteolipid protein (PLP) 139-151 peptide in Complete Freund's Adjuvant (CFA).

-

Mice receive an intraperitoneal injection of pertussis toxin on the day of immunization and 48 hours later.

-

-

Treatment:

-

This compound is administered daily via intraperitoneal injection (e.g., 10 mg/kg) starting from day 14 post-immunization until day 25.

-

-

Clinical Assessment:

-

Mice are scored daily for clinical signs of EAE on a scale of 0-5.

-

-

Flow Cytometry of Splenocytes:

-

At the end of the treatment period, spleens are harvested and single-cell suspensions are prepared.

-

Cells are stimulated in vitro with phorbol (B1677699) 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., brefeldin A) for 4-5 hours.

-

Cells are then stained for surface markers (e.g., CD4, CD3) and, following fixation and permeabilization, for intracellular cytokines (e.g., IFN-γ, IL-17A, IL-10, GM-CSF, IL-6, IL-27, IL-9, IL-22).

-

Data is acquired on a flow cytometer and analyzed to determine the percentage of different T-cell subpopulations.

-

-

Analysis of Brain Tissue:

-

Brain tissue is harvested for analysis of mRNA and protein expression of key cytokines (GM-CSF, IL-6, IL-10, IL-27) via RT-PCR and Western blot, respectively.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of CCR1 Antagonism by this compound

Caption: CCR1 antagonism by this compound blocks downstream signaling.

Experimental Workflow for Assessing this compound in Collagen-Induced Arthritis

References

- 1. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CCR1 antagonist ameliorates experimental autoimmune encephalomyelitis by inhibition of Th9/Th22-related markers in the brain and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of cis-J-113863 in Chemokine Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-J-113863 is a small molecule that has garnered significant interest in the field of chemokine signaling due to its complex and receptor-specific interactions. Initially identified as a potent antagonist of the chemokine receptors CCR1 and CCR3, further research has revealed a more nuanced profile, including biased agonism at CCR2 and CCR5. This guide provides a comprehensive technical overview of the role of this compound in chemokine signaling, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Concepts: Chemokine Signaling

Chemokines are a family of small cytokines that play a crucial role in orchestrating cell migration, a process fundamental to immune surveillance, inflammation, and development.[1] They exert their effects by binding to G protein-coupled receptors (GPCRs) on the surface of target cells.[1][2] This binding event triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

A primary pathway involves the activation of heterotrimeric G proteins. Upon receptor activation, the Gα subunit exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer. Both the Gα-GTP and Gβγ subunits can then modulate the activity of various downstream effector proteins. A common pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a cellular response such as chemotaxis.[2]

Another critical aspect of chemokine receptor signaling is the recruitment of β-arrestins. Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction not only desensitizes the receptor to further G protein signaling but can also initiate a separate wave of G protein-independent signaling. The differential activation of G protein-dependent and β-arrestin-dependent pathways by a single ligand is known as "biased agonism."[3]

Data Presentation: Quantitative Analysis of this compound Interactions

The interaction of this compound with various chemokine receptors has been characterized through a range of in vitro assays, providing quantitative measures of its binding affinity and functional potency.

Binding Affinity

The binding affinity of this compound for chemokine receptors is typically determined using competitive radioligand binding assays. In these assays, the ability of increasing concentrations of this compound to displace a radiolabeled ligand from the receptor is measured. The half-maximal inhibitory concentration (IC50) is then determined, which represents the concentration of this compound required to inhibit 50% of the specific binding of the radioligand.

| Receptor | Species | Radioligand | Cell Line | IC50 (nM) | Citation |

| CCR1 | Human | [¹²⁵I]-MIP-1α | CHO | 0.9 | [4] |

| CCR1 | Mouse | [¹²⁵I]-MIP-1α | - | 5.8 | [4] |

| CCR3 | Human | [¹²⁵I]-Eotaxin | L1.2 | 0.58 | [4] |

| CCR3 | Mouse | [¹²⁵I]-Eotaxin | - | 460 | [4] |

| CCR2 | Human | [¹²⁵I]-CCL2 | L1.2 | 4,500 ± 1,200 | [3] |

| CCR5 | Human | [¹²⁵I]-CCL4 | L1.2 | 8,300 ± 2,100 | [3] |

Functional Activity

The functional activity of this compound is assessed through various assays that measure downstream signaling events, such as calcium mobilization, G protein activation, β-arrestin recruitment, and cell migration (chemotaxis). The half-maximal effective concentration (EC50) or IC50 is determined, representing the concentration of the compound that produces 50% of the maximal response or inhibition, respectively.

| Receptor | Assay | Cell Line | Effect | EC50/IC50 (nM) | Citation |

| CCR1 | Chemotaxis | L1.2-CCR1 | Antagonist | - | [3] |

| CCR3 | Chemotaxis | L1.2-CCR3 | Antagonist | - | [3] |

| CCR2 | Calcium Mobilization | CHO-K1 | No agonist activity | - | [3] |

| CCR2 | G protein activation (Gαi1) | HEK293T | Partial Agonist | 1,200 ± 300 | [3] |

| CCR2 | β-arrestin 2 recruitment | HEK293T | Agonist | 1,500 ± 400 | [3] |

| CCR2 | Chemotaxis | L1.2-CCR2 | Agonist | 3,200 ± 900 | [3] |

| CCR5 | Calcium Mobilization | CHO-K1 | No agonist activity | - | [3] |

| CCR5 | G protein activation (Gαi1) | HEK293T | Partial Agonist | 2,100 ± 500 | [3] |

| CCR5 | β-arrestin 2 recruitment | HEK293T | Agonist | 2,800 ± 700 | [3] |

| CCR5 | Chemotaxis | L1.2-CCR5 | Antagonist | IC50: 4,200 ± 1,100 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Competition Binding Assay

This protocol is adapted from studies characterizing the binding of this compound to chemokine receptors.[3]

-

Cell Culture and Membrane Preparation:

-

Culture L1.2 cells stably expressing the chemokine receptor of interest (CCR2 or CCR5) in appropriate growth medium.

-

Harvest cells and wash with phosphate-buffered saline (PBS).

-

Resuspend cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with lysis buffer and resuspend in binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following components in order:

-

Binding buffer

-

Increasing concentrations of unlabeled this compound or a reference compound.

-

A fixed concentration of the appropriate radioligand (e.g., 0.1 nM ¹²⁵I-CCL2 for CCR2 or ¹²⁵I-CCL4 for CCR5).

-

Cell membrane preparation (typically 5-10 µg of protein per well).

-

-

To determine non-specific binding, add a high concentration of a known unlabeled ligand in a separate set of wells.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/B or GF/C) pre-soaked in a solution like 0.5% polyethyleneimine.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

-

Calcium Mobilization Assay

This protocol is based on methods used to assess the agonist/antagonist properties of this compound.[3]

-

Cell Culture and Plating:

-

Culture CHO-K1 cells stably expressing the chemokine receptor of interest (CCR2 or CCR5) in appropriate growth medium.

-

Plate the cells into black-walled, clear-bottom 96-well plates and grow to confluence.

-

-

Dye Loading:

-

Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

-

Remove the culture medium from the cells and add the dye solution.

-

Incubate the plate at 37°C for 1 hour in the dark to allow the dye to load into the cells.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Compound Addition and Signal Detection:

-

Prepare serial dilutions of this compound and/or a known agonist in assay buffer.

-

Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

-

Add the compounds to the wells and immediately begin recording the fluorescence intensity over time.

-

For antagonist testing, pre-incubate the cells with this compound for a defined period before adding the agonist.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

For agonist testing, plot the peak fluorescence response against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.

-

For antagonist testing, plot the inhibition of the agonist-induced response against the logarithm of the this compound concentration to determine the IC50.

-

Chemotaxis Assay

This protocol is based on the transwell migration assay used to evaluate the effect of this compound on cell migration.[3]

-

Cell Preparation:

-

Culture L1.2 cells expressing the chemokine receptor of interest (CCR2 or CCR5) in appropriate growth medium.

-

Harvest the cells and resuspend them in chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10⁶ cells/mL.

-

-

Assay Setup:

-

Use a 96-well chemotaxis chamber with a porous membrane (e.g., 5 µm pore size).

-

In the lower wells of the chamber, add chemotaxis buffer containing either a known chemoattractant (e.g., CCL2 for CCR2, CCL4 for CCR5), this compound, or buffer alone (for negative control).

-

Place the membrane insert over the lower wells.

-

Add the cell suspension to the upper chamber of the inserts.

-

-

Incubation:

-

Incubate the chemotaxis chamber at 37°C in a humidified incubator with 5% CO₂ for 2-4 hours.

-

-

Quantification of Migrated Cells:

-

After incubation, remove the inserts and discard the non-migrated cells from the upper surface of the membrane.

-

The migrated cells in the lower chamber can be quantified by various methods, such as:

-

Staining the cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence in a plate reader.

-

Lysing the cells and measuring the activity of an intracellular enzyme (e.g., acid phosphatase).

-

Directly counting the cells using a hemocytometer or an automated cell counter.

-

-

-

Data Analysis:

-

Calculate the number of migrated cells for each condition.

-

For agonist testing, plot the number of migrated cells against the logarithm of the this compound concentration.

-

For antagonist testing, plot the percentage of inhibition of chemoattractant-induced migration against the logarithm of the this compound concentration.

-

G Protein Activation Assay (BRET)

This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure G protein activation.[3]

-

Cell Culture and Transfection:

-

Culture HEK293T cells in appropriate growth medium.

-

Co-transfect the cells with plasmids encoding the chemokine receptor of interest, a Gα subunit fused to a BRET donor (e.g., Renilla luciferase, Rluc), and Gβ and Gγ subunits, with the Gγ subunit fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein variant).

-

-

Assay Procedure:

-

Harvest the transfected cells and resuspend them in a suitable assay buffer.

-

Dispense the cell suspension into a 96-well white microplate.

-

Add the BRET substrate (e.g., coelenterazine (B1669285) h) to all wells and incubate for a few minutes.

-

Measure the baseline BRET ratio using a plate reader capable of detecting both donor and acceptor emission wavelengths.

-

Add this compound or a reference agonist to the wells.

-

Immediately measure the change in the BRET ratio over time.

-

-

Data Analysis:

-

The BRET ratio is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor.

-

A change in the BRET ratio upon ligand stimulation indicates a conformational change in the G protein heterotrimer, reflecting its activation.

-

Plot the change in BRET ratio against the logarithm of the ligand concentration to generate a dose-response curve and determine the EC50.

-

β-Arrestin Recruitment Assay (BRET)

This protocol outlines a BRET-based assay to monitor the recruitment of β-arrestin to the receptor.[3]

-

Cell Culture and Transfection:

-

Culture HEK293T cells in appropriate growth medium.

-

Co-transfect the cells with plasmids encoding the chemokine receptor of interest fused to a BRET donor (e.g., Rluc) and β-arrestin 2 fused to a BRET acceptor (e.g., Venus).

-

-

Assay Procedure:

-

Harvest the transfected cells and resuspend them in assay buffer.

-

Dispense the cell suspension into a 96-well white microplate.

-

Add the BRET substrate (e.g., coelenterazine h) and incubate.

-

Measure the baseline BRET ratio.

-

Add this compound or a reference agonist.

-

Measure the change in the BRET ratio over time.

-

-

Data Analysis:

-

An increase in the BRET ratio upon ligand stimulation indicates the recruitment of β-arrestin to the receptor.

-

Plot the change in BRET ratio against the logarithm of the ligand concentration to generate a dose-response curve and determine the EC50.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Chemokine Receptor Signaling Overview

Caption: General overview of chemokine receptor signaling pathways.

This compound Signaling at CCR1 and CCR3

Caption: Antagonistic action of this compound at CCR1 and CCR3.

This compound Biased Agonism at CCR2

Caption: Biased agonism of this compound at CCR2.

This compound Biased Signaling at CCR5

Caption: Biased signaling of this compound at CCR5.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a radioligand competition binding assay.

Experimental Workflow: Functional Assays (Calcium, BRET)

Caption: General workflow for cell-based functional assays.

Conclusion

This compound presents a fascinating case of a chemokine receptor modulator with a highly differentiated pharmacological profile. Its potent antagonism at CCR1 and CCR3, coupled with its biased agonism at CCR2 and CCR5, underscores the complexity of GPCR signaling and the potential for developing drugs with pathway-specific effects.[3][4] The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the role of this compound and to design novel therapeutics targeting the chemokine system. The ability of this compound to selectively engage different downstream signaling pathways at different receptors highlights the importance of comprehensive pharmacological profiling in modern drug discovery.

References

- 1. Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Partial Agonist and Biased Signaling Properties of the Synthetic Enantiomers J113863/UCB35625 at Chemokine Receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Species Cross-Reactivity of cis-J-113863

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-J-113863 is a potent, small-molecule antagonist of the C-C chemokine receptor 1 (CCR1) and C-C chemokine receptor 3 (CCR3).[1][2][3] These receptors are members of the G protein-coupled receptor (GPCR) family and play crucial roles in mediating inflammatory responses. CCR1 is primarily involved in the recruitment of monocytes and neutrophils, while CCR3 is a key receptor for eosinophils and basophils.[4][5] Given their involvement in various inflammatory and autoimmune diseases, CCR1 and CCR3 are significant targets for therapeutic intervention. This technical guide provides a comprehensive overview of the species cross-reactivity of this compound, detailed experimental protocols for its characterization, and an exploration of the signaling pathways it modulates.

Species Cross-Reactivity

The cross-reactivity of a drug candidate across different species is a critical factor in preclinical development, enabling the selection of appropriate animal models for efficacy and safety studies. This compound exhibits differential binding affinities for CCR1 and CCR3 across human and murine species.

Quantitative Data Summary

The following table summarizes the available quantitative data for the inhibitory activity of this compound against human and mouse CCR1 and CCR3. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the specific binding of a radiolabeled ligand.

| Receptor | Species | IC50 (nM) |

| CCR1 | Human | 0.9[1][2] |

| Mouse | 5.8[1][2] | |

| CCR3 | Human | 0.58[1] |

| Mouse | 460[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the species cross-reactivity and functional activity of CCR1 and CCR3 antagonists like this compound.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a compound to a receptor. It measures the ability of an unlabeled compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for CCR1 and CCR3 from different species.

Materials:

-

Cell membranes prepared from cell lines stably expressing the target receptor (e.g., HEK293 or CHO cells expressing human, mouse, rat, or cynomolgus monkey CCR1 or CCR3).

-

Radioligand: [¹²⁵I]-CCL3 (MIP-1α) for CCR1 or [¹²⁵I]-CCL11 (eotaxin) for CCR3.

-

This compound.

-

Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, 0.5% BSA, pH 7.4.

-

96-well filter plates (e.g., Millipore Multiscreen).

-

Scintillation fluid and a microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution (at a concentration close to its Kd), 50 µL of the cell membrane suspension (containing 5-10 µg of protein), and 50 µL of the this compound dilution.

-